Home > Products > Screening Compounds P118787 > Lantibiotic streptin
Lantibiotic streptin -

Lantibiotic streptin

Catalog Number: EVT-245424
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lantibiotic Streptin is a type A1 lantibiotic produced by Streptococcus pyogenes. Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides that exhibit antimicrobial properties, primarily against Gram-positive bacteria. Streptin is notable for its complex structure and mechanism of action, which involves the modification of specific amino acids to form unique thioether bonds, enhancing its bioactivity.

Source and Classification

Streptin is derived from the Streptococcus pyogenes strain Tn 216 and classified as a type A1 lantibiotic. This classification is based on its structural characteristics, which include elongated peptide chains with a high proportion of unusual amino acids such as lanthionine and methyllanthionine. These modifications are crucial for the antibiotic's function, allowing it to disrupt bacterial cell membranes effectively .

Synthesis Analysis

Methods and Technical Details

The biosynthesis of streptin involves several key steps:

  1. Gene Cluster Identification: The genes responsible for streptin production are located within a specific gene cluster in the S. pyogenes genome. This cluster includes genes encoding for the precursor peptide and enzymes necessary for post-translational modifications .
  2. Gene Expression Studies: Techniques such as real-time PCR have been employed to analyze the expression levels of the lanA gene, which is critical for streptin synthesis. These studies demonstrated that gene expression is regulated during different growth phases of the bacteria .
  3. Purification Techniques: Streptin can be purified using methods such as high-performance liquid chromatography (HPLC), which separates the peptide based on its size and charge. Mass spectrometry is often used to confirm the molecular weight and structure of the purified compound .
Molecular Structure Analysis

Structure and Data

Streptin has a unique molecular structure characterized by:

  • Length: Approximately 34 amino acids.
  • Modifications: Contains multiple thioether bridges formed through post-translational modifications, specifically involving dehydrated amino acids (Dha and Dhb) that react with cysteine residues to form lanthionine bonds.
  • Molecular Weight: The exact mass of streptin has been determined through mass spectrometry, confirming its structural integrity .

The structural formula can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

Streptin undergoes several critical reactions during its biosynthesis:

  1. Dehydration Reactions: The conversion of serine and threonine residues into dehydrated forms (Dha and Dhb) is essential for forming thioether bonds.
  2. Thioether Bond Formation: The reaction between dehydrated amino acids and cysteine leads to the formation of lanthionine bridges, stabilizing the peptide structure .
  3. Post-Translational Modifications: Additional modifications may occur post-synthesis, enhancing the peptide's antimicrobial activity.

These reactions are catalyzed by specific enzymes encoded within the lantibiotic gene cluster.

Mechanism of Action

Process and Data

The antimicrobial action of streptin primarily involves:

  • Membrane Disruption: Streptin targets bacterial cell membranes, leading to increased permeability and eventual cell lysis.
  • Specificity: The activity is largely effective against Gram-positive bacteria due to differences in cell wall structure compared to Gram-negative bacteria.
  • Inhibition of Cell Wall Synthesis: By disrupting membrane integrity, streptin interferes with essential cellular processes such as cell wall synthesis, ultimately leading to bacterial death .

Quantitative assays have established minimal inhibitory concentrations (MIC) for various strains, demonstrating its effectiveness as an antimicrobial agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Streptin exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions, facilitating its use in various applications.
  • Stability: Exhibits stability under physiological conditions but may be sensitive to extreme pH levels or high temperatures.
  • Molecular Weight: Approximately 3,000 Da, characteristic of many lantibiotics .

These properties are critical for its application in scientific research and potential therapeutic uses.

Applications

Scientific Uses

Streptin has several important applications in scientific research:

  • Antimicrobial Agent: Its potent antibacterial properties make it a candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance.
  • Research Tool: Used in studies investigating bacterial resistance mechanisms and the development of novel antimicrobial compounds.
  • Biotechnology Applications: Potential use in food preservation due to its ability to inhibit spoilage organisms .
Introduction to Streptin as a Type A1 Lantibiotic

Historical Discovery and Taxonomic Origin in Streptococcus pyogenes

The discovery of streptin is intrinsically linked to the long history of Streptococcus pyogenes research. The species itself was first described by Theodor Billroth in 1874, who observed chain-forming cocci (termed Streptococcus) in erysipelas and wound infections, noting their association with pus formation (pyogenes meaning "pus-forming") [1] [4]. However, it was not until 2003 that streptin was definitively identified and characterized from S. pyogenes strain M25 through a series of sophisticated purification steps. Researchers extracted the peptide using acidified methanol (pH 2) and employed multiple reversed-phase chromatographic separations to achieve homogeneity [3]. This purification revealed two primary active forms: streptin 1 (a 23-amino acid peptide with a mass of 2,424 Da) and streptin 2 (a larger 2,821 Da variant containing three additional N-terminal amino acids, TPY) [3]. Minor quantities of partially dehydrated forms of both peptides were also detected, indicative of the post-translational modification process.

The taxonomic origin of streptin is firmly rooted in S. pyogenes, a beta-hemolytic streptococcus classified under Lancefield group A. This pathogen exhibits a strictly human-specific ecology, colonizing the throat, skin, and genital mucosa. Its disease spectrum ranges from superficial infections like pharyngitis and impetigo to severe invasive diseases and post-infection immune sequelae such as rheumatic fever [4] [7]. Strain M25, the original source of streptin, demonstrated a distinctive inhibitory profile against a panel of nine indicator strains, designated Bacteriocin Producer (P)-Type 777 activity, which was subsequently attributed to streptin production [3] [8]. The presence of the streptin structural gene (srtA) appears widespread across diverse S. pyogenes serotypes, being detected in 40 out of 58 strains representing different M serotypes. However, functional streptin production is considerably less common, found in only 10 of these srtA-positive strains [3], suggesting complex regulatory mechanisms or genetic disruptions in many lineages.

Table 1: Key Milestones in Streptin Discovery and Characterization

YearMilestoneKey Researcher/GroupSignificance
1874First description of Streptococcus pyogenesTheodor BillrothIdentified chain-forming cocci in erysipelas and wound infections
1879Isolation from puerperal fever casesLouis PasteurEstablished S. pyogenes as a significant human pathogen
1884Formal naming Streptococcus pyogenesFriedrich Julius RosenbachDefined species based on isolates from suppurative lesions
2003Purification and characterization of StreptinWescombe and TaggIdentified Streptin 1 and Streptin 2 from S. pyogenes M25
2003Identification of srtA gene distributionWescombe and TaggFound srtA in 40/58 S. pyogenes strains (varied M serotypes)

Classification Within the Lantibiotic Family: Type A1 Subgroup

Streptin is classified within the Type A1 subgroup of lantibiotics, sharing core structural and biosynthetic features with prominent members like nisin (from Lactococcus lactis) and mutacin 1140 (from Streptococcus mutans) [5] [6]. This classification is based on several defining characteristics: its elongated, flexible structure; a net positive charge facilitating interaction with negatively charged bacterial membranes; and a biosynthetic pathway involving ribosomally synthesized prepropeptides subjected to extensive post-translational modifications [5] [6]. Like all Type A lantibiotics, streptin possesses a hinge region separating distinct structural domains responsible for target recognition and membrane insertion/pore formation [5].

The defining post-translational modifications of streptin involve the dehydration of serine and threonine residues to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. These unsaturated residues then undergo regiospecific intramolecular Michael-type additions with cysteine thiols, catalyzed by modifying enzymes (LanB, LanC homologs), resulting in the formation of the characteristic lanthionine (from Dha + Cys) and methyllanthionine (from Dhb + Cys) thioether bridges [5] [6]. These bridges constrain the peptide into a rigid polycyclic structure crucial for its stability and antimicrobial activity. Streptin's gene cluster (srt) in S. pyogenes M25 resembles those of other Type A1 lantibiotics but notably appears to lack a dedicated gene encoding an extracellular protease (LanP homolog) responsible for cleaving the leader peptide from the modified prepropeptide [3]. This suggests either the use of a host-encoded protease or an alternative processing mechanism in streptin maturation.

A critical functional feature of Type A1 lantibiotics, including streptin, is their dual mode of action targeting the essential peptidoglycan precursor Lipid II. The N-terminal lanthionine rings (particularly the A and B rings) form a conserved "pyrophosphate cage" motif [5]. This cage structure enables high-affinity binding (estimated affinity for nisin ~10^7 M⁻¹) to the MurNAc-pyrophosphate moiety of Lipid II via a network of hydrogen bonds involving the peptide backbone [5]. Binding serves two purposes: (1) it directly inhibits the incorporation of Lipid II into the growing peptidoglycan chain, disrupting cell wall biosynthesis, and (2) for some Type A1 lantibiotics like nisin, it facilitates the formation of stable pores in the bacterial membrane by promoting the lateral assembly of peptide-Lipid II complexes [5] [6]. While streptin's exact pore-forming capability requires further elucidation, its structural similarity within the Lipid II binding domain strongly suggests this dual mechanism contributes to its potent bactericidal activity.

Table 2: Characteristics of Streptin and Related Type A1 Lantibiotics

CharacteristicStreptinNisin AMutacin 1140
Producing StrainS. pyogenesLactococcus lactisStreptococcus mutans
Mature Peptide Length (aa)23 (S1), 26 (S2)3422
Net ChargePositive (predicted)+3+4
Key Post-Translational ModificationsLan, MeLan, Dha, DhbLan, MeLan, Dha, DhbLan, MeLan, Dha, Dhb, AviCys
C-TerminusConventionalConventionalS-[(Z)-2-aminovinyl]-D-cysteine (AviCys)
Lipid II Binding DomainN-terminal A/B ringsN-terminal A/B rings (pyrophosphate cage)N-terminal A/B rings (pyrophosphate cage)
Primary TargetLipid IILipid IILipid II

Role in Bacterial Competition: Bacteriocin Producer (P)-Type 777 Activity

Streptococcus pyogenes inhabits highly competitive niches within the human host, particularly the oropharynx and skin, where it encounters diverse microbial communities. Streptin functions as a potent bacteriocin, providing a significant competitive advantage to producing strains by inhibiting the growth of closely related bacteria. This role is most clearly demonstrated by the Bacteriocin Producer (P)-Type 777 activity profile. Strains exhibiting this profile, such as the prototype S. pyogenes M25, inhibit all nine indicator strains in a standardized streptococcal bacteriocin typing scheme [3] [8]. Purification studies confirmed that streptin is the primary molecular determinant responsible for this broad and potent inhibitory activity [3]. The production of streptin, therefore, equips its producer with a broad-spectrum antimicrobial weapon against potential competitors within the same ecological niche.

The genetic basis for streptin production and immunity is encoded within the srt gene cluster. This cluster includes the structural gene srtA (encoding the prepropeptide), genes srtB and srtC (putatively encoding modification enzymes analogous to LanB and LanC), and srtT (encoding a transporter analogous to LanT) [3]. Crucially, the cluster also includes genes conferring specific immunity to streptin, protecting the producer strain from self-destruction and potentially from related bacteriocins produced by competitors. The widespread distribution of srtA (found in ~69% of tested S. pyogenes strains across diverse M serotypes) contrasts sharply with the limited expression of functional streptin (only ~25% of srtA-positive strains) [3]. This discrepancy is largely attributed to genetic lesions within the srt cluster. A common cause is a significant ~4.5-kb deletion encompassing srtB, srtC, and srtT genes, effectively crippling the modification and export machinery essential for producing active streptin [3]. In other strains, defects in srtA transcription prevent expression even with an intact modification/transport locus.

The ecological significance of streptin extends beyond simple antagonism. Production correlates with enhanced survival and persistence in polymicrobial environments. Streptin-producing strains (P-Type 777) can suppress the growth of non-producing or sensitive S. pyogenes strains and potentially other streptococci like S. salivarius, although notably, many S. salivarius strains producing potent lantibiotics like salivaricins exhibit immunity to streptin [8]. Interestingly, almost all S. pyogenes strains, regardless of their own bacteriocin production capabilities, express immunity determinants against salivaricin A (a lantibiotic commonly produced by the commensal S. salivarius), yet functional salivaricin A production in S. pyogenes appears restricted mainly to M-type 4 strains [8]. Furthermore, S. pyogenes exhibits universal sensitivity to the salivaricin A/B-producing probiotic S. salivarius strain K12 [8], highlighting the asymmetric nature of bacteriocin-mediated competition between these species. This complex interplay of production and immunity underscores the role of streptin and other lantibiotics in shaping the structure and dynamics of streptococcal populations on human mucosal surfaces, influencing colonization success and potentially pathogenicity.

Table 3: Genetic Distribution and Functional Expression of Streptin in S. pyogenes

Genetic/Functional FeatureFindingImplication
Presence of srtA (Structural Gene)40/58 (69%) strains across diverse M serotypesWidespread genetic potential for streptin production
Functional Streptin Production10/40 (25%) srtA-positive strainsProduction requires intact srt cluster beyond srtA
Major Genetic Lesion~4.5-kb deletion encompassing srtB, srtC, srtTLoss of modification enzymes and transporter prevents active streptin production
Other Causes for Non-ProductionDefective srtA transcriptionRegulatory failure despite intact modification/export genes
P-Type 777 ActivityAssociated exclusively with active streptin productionConfers broad inhibitory spectrum against standard indicators

Properties

Product Name

Lantibiotic streptin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.